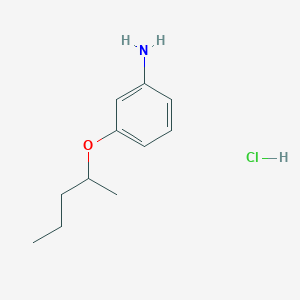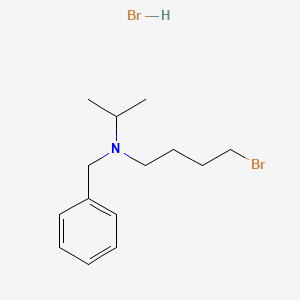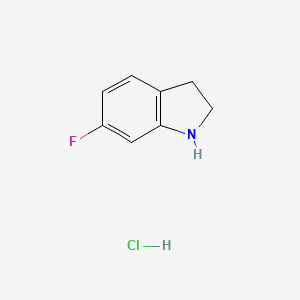
Chlorhydrate de 6-fluoroindoline
Vue d'ensemble
Description
6-Fluoroindoline hydrochloride is a chemical compound belonging to the class of indoline derivatives. It is characterized by the presence of a fluorine atom attached to the indoline ring, making it a halogen-substituted indoline. This compound appears as a white crystalline powder and is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
6-Fluoroindoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential as an anticancer agent, antifungal agent, and antibacterial agent.
Industry: It is used in the development of novel materials and as a fluorogenic probe in analytical applications.
Mécanisme D'action
Target of Action
6-Fluoroindoline hydrochloride is a halogen-substituted indole It’s known that indole compounds often show high-affinity binding to many receptors, making them “privileged structures” in pharmaceutical chemistry .
Mode of Action
Indole compounds typically interact with their targets by binding to them, which can result in changes to the target’s function .
Biochemical Pathways
Indole is a signaling molecule produced both by bacteria and plants . It plays a role in microbial signaling, particularly in the human gut . 6-Fluoroindoline hydrochloride, as an indole derivative, may potentially affect similar biochemical pathways.
Result of Action
Indole compounds are known for their potential bioactivity, including antitumor, antibacterial, antiviral, and antifungal activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoroindoline hydrochloride typically involves the fluorination of indoline. One common method is the nitration of indoline followed by reduction and fluorination . Another approach involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation, using copper dipyridine dichloride as a catalyst . This method offers advantages such as shorter reaction times and higher yields.
Industrial Production Methods: Industrial production of 6-fluoroindoline hydrochloride often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of microwave-assisted synthesis is also explored for its efficiency and eco-friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoroindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoroindole derivatives.
Reduction: Reduction reactions can convert it back to indoline derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions include various fluoroindole derivatives, which have applications in pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
- 5-Fluoroindole
- 4-Fluoroindole
- 7-Fluoro-1H-indole
- 5-(Trifluoromethyl)indole
- 6-Chloroindole
- 5-Bromoindole
- 6-Methylindole
Comparison: 6-Fluoroindoline hydrochloride is unique due to the specific position of the fluorine atom on the indoline ring, which significantly influences its chemical properties and biological activities. Compared to other fluoroindoles, it exhibits distinct reactivity patterns and higher selectivity in certain biochemical assays .
Propriétés
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLHKNGXDRKVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803567-63-6 | |
| Record name | 6-fluoro-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


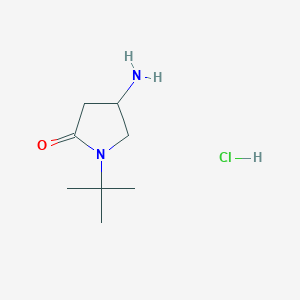
![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)
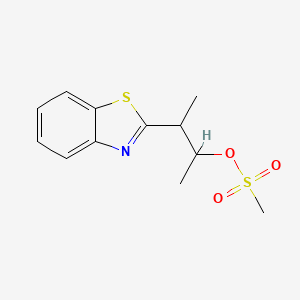
![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)
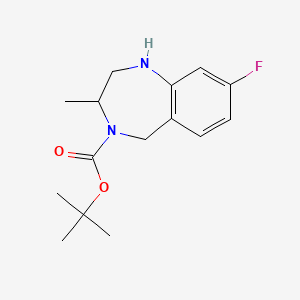
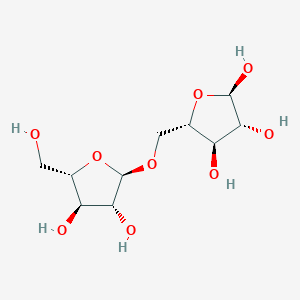
amine hydrochloride](/img/structure/B1377732.png)
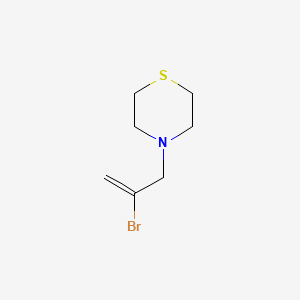
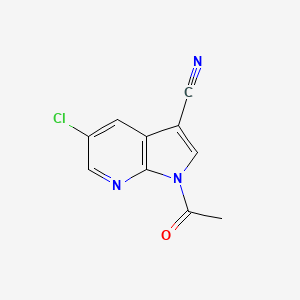
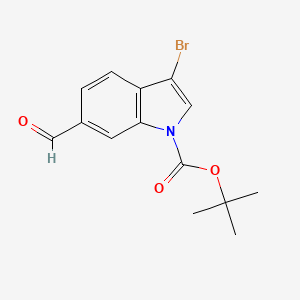
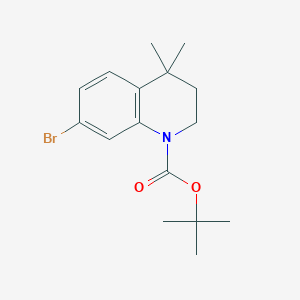
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)
